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Compound of Interest

Compound Name: 4-Isopropoxyphenol

Cat. No.: B1293736

In the landscape of modern synthetic chemistry, the selection of an appropriate starting
material or intermediate is a critical decision that dictates the efficiency, scalability, and ultimate
success of a synthetic campaign. 4-lsopropoxyphenol (CAS No. 7495-77-4) has emerged as
a strategically important intermediate, particularly within the pharmaceutical and specialty
chemical sectors.[1] Its structure, featuring a phenol ring activated by an isopropoxy group at
the para position, offers a unique combination of stability and reactivity. The phenolic hydroxyl
group provides a reactive handle for a multitude of chemical transformations, while the
isopropoxy ether linkage enhances lipophilicity and modulates the electronic properties of the
aromatic ring.

This guide provides a comprehensive technical overview of 4-lsopropoxyphenol, moving
beyond simple data recitation to explain the causality behind its synthesis and application. We
will explore its physicochemical properties, detail robust synthetic protocols, and illuminate its
pivotal role as a precursor in the development of advanced molecules, most notably kinase
inhibitors for oncological research.[1] The methodologies described herein are designed to be
self-validating, providing researchers with the insights needed to implement and adapt these
processes with confidence.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's properties is fundamental to its effective use. 4-
Isopropoxyphenol is also known by synonyms such as p-isopropoxyphenol and Isopropyl p-
hydroxyphenyl ether.[2][3] Its key characteristics are summarized below.
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Property Value Source
CAS Number 7495-77-4 [2]
Molecular Formula CoH1202 [2][3]
Molecular Weight 152.19 g/mol [2][3]
Appearance Solid

Boiling Point 117 °C at 4 Torr [2]
Canonical SMILES CC(C)OC1=CcCc=C(C=C1)0 [2][3]
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Synthesis & Purification: A Protocol-Driven
Approach

The most common and industrially viable route to 4-Isopropoxyphenol is the Williamson ether
synthesis, starting from hydroquinone. The primary challenge in this synthesis is achieving
selective mono-alkylation to prevent the formation of the 1,4-diisopropoxybenzene byproduct.
This is typically controlled by carefully managing the stoichiometry of the reactants.

Protocol 1: Synthesis of 4-Isopropoxyphenol via
Williamson Ether Synthesis

This protocol is based on the well-established reaction of a phenoxide with an alkyl halide. The
choice of a mild base like potassium carbonate (K2COs) and a polar aprotic solvent like
acetone or butanone is crucial. The base is strong enough to deprotonate the more acidic
phenol but not so strong as to cause side reactions. The solvent effectively dissolves the
reactants and facilitates the Sn2 reaction mechanism. A phase transfer catalyst can be
employed to improve reaction rates.[4]

Step-by-Step Methodology:

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and butanone.
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Reagent Addition: Add a catalytic amount of a suitable phase transfer catalyst. Heat the
mixture to reflux.

Alkylation: Slowly add 2-bromopropane (1.0-1.1 eq) dropwise to the refluxing mixture. The
controlled addition is critical to favor mono-alkylation.

Reaction Monitoring: Continue refluxing for 8-12 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC) or Gas Chromatography (GC) until the hydroquinone is
consumed.

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts.
Evaporate the solvent under reduced pressure.

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with
a dilute sodium hydroxide solution to remove any unreacted hydroquinone. Subsequently,
wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate in vacuo. The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 4-lsopropoxyphenol.
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Fig 1. Experimental workflow for the synthesis of 4-Isopropoxyphenol.
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Core Application: Intermediate for Kinase Inhibitor
Synthesis

4-1sopropoxyphenol is a valuable building block in medicinal chemistry, particularly for
developing kinase inhibitors, which are a cornerstone of modern cancer therapy.[1] Its utility is
exemplified in the synthesis of 4-((4-1sopropoxyphenyl)sulfonyl)phenol, a crucial precursor for
inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[1] PDHK1 is often overexpressed in
cancer cells and plays a role in the metabolic shift known as the Warburg effect; inhibiting it is a
promising therapeutic strategy.[1]

Protocol 2: Synthesis of 4-((4-
Isopropoxyphenyl)sulfonyl)phenol

This procedure involves the sulfonylation of a phenol, a reaction where the phenolic oxygen
acts as a nucleophile. The choice of reaction conditions is key to success.

Causality Behind Experimental Choices:

Reagents: 4-Isopropoxyphenol is reacted with 4-isopropoxybenzenesulfonyl chloride.

e Base: Anhydrous pyridine or another non-nucleophilic base is used to neutralize the HCI
byproduct generated during the reaction, driving the equilibrium towards the product.

e Solvent: A polar aprotic solvent like dichloromethane (DCM) is ideal as it dissolves the
reactants without participating in the reaction.

o Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the
exothermic nature of the sulfonylation and minimize the formation of side products.

Step-by-Step Methodology:

o Setup: Dissolve 4-Isopropoxyphenol (1.0 eq) in anhydrous dichloromethane in a flask
under an inert atmosphere (e.g., nitrogen or argon).

e Cooling: Cool the solution to 0-5 °C using an ice bath.

e Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.
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» Sulfonylation: Slowly add a solution of 4-isopropoxybenzenesulfonyl chloride (1.0 eq) in
dichloromethane to the reaction mixture, maintaining the low temperature.

» Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours,
monitoring by TLC.

e Quenching: Carefully quench the reaction by adding dilute HCI to neutralize excess pyridine.
o Extraction: Separate the organic layer, and wash successively with water and brine.

o Purification: Dry the organic phase over anhydrous MgSOQa, filter, and concentrate. The
resulting crude product is purified via column chromatography (silica gel, using a
hexane/ethyl acetate gradient) to yield the pure diaryl sulfone intermediate.[1]
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Fig 2. Synthesis pathway from 4-Isopropoxyphenol to a PDHK1 inhibitor scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 4-Isopropoxyphenol is paramount for
laboratory safety. It is classified as harmful and an irritant.
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GHS Hazard Information:[3][5]

Hazard Code Description

H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation

H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |
Safe Handling and Storage:

» Ventilation: Always handle 4-Isopropoxyphenol in a well-ventilated area or a chemical fume
hood to avoid inhalation of dust or vapors.[5]

» Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.[5]

» Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product.
Wash hands thoroughly after handling.[5]

o Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly
sealed when not in use to prevent moisture absorption and degradation.[5]

o Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite.
Place in a suitable, labeled container for disposal.[5]

Conclusion

4-1sopropoxyphenol is more than just a simple phenol derivative; it is a versatile and highly
valuable intermediate whose specific substitution pattern makes it ideal for the construction of
complex molecular architectures. Its role in the synthesis of diaryl sulfones for kinase inhibitor
development highlights its importance in modern drug discovery. By understanding the
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principles behind its synthesis and reactivity, researchers can leverage its full potential to
accelerate the development of novel therapeutics and specialty materials. The protocols and
safety information provided in this guide serve as a foundational resource for scientists working
with this pivotal compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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